6,7-Dihydroxyswainsonine

Description

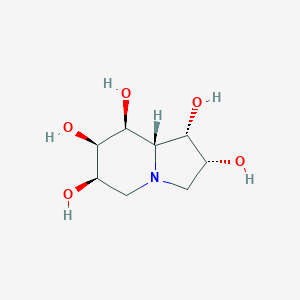

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,6R,7R,8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,6,7,8-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4-,5+,6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWHMQGAWBUNLD-RDULZCEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2N1CC(C(C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]2N1C[C@H]([C@H]([C@H]2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446432 | |

| Record name | 6,7-DIHYDROXYSWAINSONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144367-16-8 | |

| Record name | 6,7-DIHYDROXYSWAINSONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action of 6,7 Dihydroxyswainsonine Analogues

Investigation of Enzymatic Inhibition Profiles

The biological activity of swainsonine (B1682842) analogues is primarily defined by their ability to inhibit specific mannosidases involved in glycoprotein (B1211001) maturation.

Swainsonine is a well-documented reversible and active-site-directed inhibitor of lysosomal α-mannosidase (E.C. 3.2.1.24). sigmaaldrich.comnih.gov This inhibition is significant as it can induce a phenotype that mimics the genetic lysosomal storage disease, mannosidosis, characterized by the accumulation of unprocessed mannose-rich oligosaccharides. nih.govomia.org The inhibitory properties are highly dependent on the stereochemistry of the molecule. Studies on various synthetic epimers of swainsonine have shown that only specific configurations lead to potent inhibition of lysosomal α-mannosidase. For instance, the 8a-epimer and the 8,8a-diepimer of swainsonine are effective competitive inhibitors, whereas the 8-epimer, 1,8-diepimer, and 2,8a-diepimer show no significant effect. nih.gov

A key target of swainsonine and its analogues is Golgi α-mannosidase II (GMII), an enzyme that plays a critical role in the N-linked glycosylation pathway. nih.govrjptonline.org GMII is responsible for the trimming of two mannose residues from the GlcNAcMan5GlcNAc2 intermediate, a crucial step in the conversion of high-mannose N-glycans to complex and hybrid types. nih.govgenome.jpnih.gov Swainsonine exhibits potent inhibition of GMII, with reported inhibition constants in the nanomolar range. nih.gov This inhibition is a primary focus of research due to its potential therapeutic applications, including in cancer therapy, where altered cell surface glycosylation is a common feature. nih.gov

The crystal structure of Drosophila Golgi α-mannosidase II in complex with swainsonine has provided detailed insights into the inhibitor binding at the active site. nih.gov While direct inhibition data for 6,7-Dihydroxyswainsonine against GMII is not available, a patent for 6- or 7-substituted analogues of swainsonine suggests that modifications at these positions are of interest for developing therapeutic agents with potentially improved pharmacological properties. google.com

| Compound/Analogue | Target Enzyme | Inhibition Constant (Ki/IC50) | Source |

| Swainsonine | Golgi α-mannosidase II | 20–50 nM (inhibition constant) | nih.gov |

| 8a-epimer of swainsonine | Lysosomal α-mannosidases | Ki = 7.5 x 10-5 M | nih.gov |

| 8,8a-diepimer of swainsonine | Lysosomal α-mannosidases | Ki = 2 x 10-6 M | nih.gov |

| 1,4-dideoxy-1,4-imino-D-mannitol | Lysosomal α-mannosidase | Ki = 1.3 x 10-5 M | nih.gov |

| 1,4-dideoxy-1,4-imino-D-talitol | Lysosomal α-mannosidase | Ki = 1.2 x 10-4 M | nih.gov |

| 1,4-dideoxy-1,4-imino-L-allitol | Lysosomal α-mannosidase | Ki = 1.2 x 10-4 M | nih.gov |

This table presents inhibitory data for swainsonine and its analogues against target mannosidases. Specific data for this compound is not currently available in the cited literature.

Glycoside hydrolases are a large and diverse group of enzymes categorized into families based on their amino acid sequence similarities. Swainsonine's inhibitory activity is primarily directed towards specific α-mannosidases within these families. Its ability to inhibit both lysosomal and Golgi mannosidases highlights its impact on different stages of glycoprotein metabolism. nih.gov The inhibition of these enzymes disrupts the normal processing of N-linked glycans, leading to significant alterations in the structure of glycoproteins. sigmaaldrich.comnih.gov The specificity of swainsonine and its analogues is a key area of research, as developing inhibitors that can selectively target one type of mannosidase over another is a major goal for therapeutic applications. nih.gov

Selective Inhibition of Golgi α-Mannosidase II

Downstream Effects on Glycoprotein Processing and Oligosaccharide Accumulation

The inhibition of α-mannosidases by swainsonine analogues has profound downstream consequences on cellular processes. By blocking Golgi α-mannosidase II, these compounds prevent the trimming of mannose residues, leading to the accumulation of hybrid-type N-glycans at the expense of complex-type glycans. wikipedia.orgnih.gov This alteration in glycan structure can affect the function of numerous glycoproteins.

Simultaneously, the inhibition of lysosomal α-mannosidase leads to the accumulation of mannose-rich oligosaccharides within the lysosomes, mimicking the biochemical phenotype of mannosidosis. nih.govomia.orgnih.gov Studies on cells cultured with swainsonine epimers have confirmed that the inhibition of processing α-mannosidases directly results in the storage of these specific oligosaccharides. nih.gov

Cellular Pathway Modulation Induced by Glycosylation Inhibition

The altered glycosylation of cell surface receptors and other proteins, induced by inhibitors like swainsonine, can modulate various cellular signaling pathways. For example, swainsonine has been shown to have immunomodulatory effects and can impact cancer cell growth and metastasis. rjptonline.orgnih.gov These effects are thought to be mediated, at least in part, by the changes in cell surface glycan structures, which can influence cell-cell recognition, cell adhesion, and receptor signaling. While the specific pathways modulated by this compound have not been detailed, it is plausible that it would share some of the pathway-modulating activities of its parent compound due to its structural similarity.

Identification of Specific Protein Targets and Ligand-Protein Interactions

The primary protein targets for swainsonine and its analogues are the α-mannosidases. nih.govnih.gov X-ray crystallography studies of Golgi α-mannosidase II complexed with swainsonine have revealed the precise interactions within the enzyme's active site. nih.gov These studies show how the inhibitor mimics the natural substrate, allowing it to bind with high affinity. The development of novel inhibitors often involves computational modeling and structure-activity relationship studies to optimize these ligand-protein interactions for improved potency and selectivity. nih.gov While specific protein-ligand interaction studies for this compound are not available, the known interactions of swainsonine with its target enzymes provide a strong basis for predictive modeling of how the dihydroxy- derivative might bind.

Application of Target Identification Methodologies (e.g., DARTS)

The identification of specific protein targets for small molecules is a critical step in elucidating their mechanism of action. Methodologies such as the Drug Affinity Responsive Target Stability (DARTS) assay have emerged as powerful tools for this purpose. The DARTS technique is predicated on the principle that the binding of a small molecule to its protein target can confer structural stability, rendering the protein more resistant to proteolysis. scirp.orgsigmaaldrich.com This method is advantageous as it does not necessitate modification of the small molecule and can be applied to complex cell lysates. sigmaaldrich.com

The general workflow of a DARTS experiment involves incubating a cell lysate with the compound of interest, followed by treatment with a protease. nih.gov Proteins that are stabilized by binding to the compound will be less susceptible to degradation. The resulting protein fragments are then separated and analyzed, typically by SDS-PAGE and mass spectrometry, to identify the protected proteins. nih.gov

Despite the utility of DARTS in identifying targets for various small molecules, a review of the current scientific literature reveals no specific studies that have employed this methodology to identify the protein targets of this compound or its close analogues. The application of DARTS to these compounds in the future could provide definitive identification of their cellular binding partners and further clarify their molecular mechanisms.

Computational Approaches in Molecular Docking and Dynamics Simulations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and analyzing the interactions between small molecules and their protein targets at an atomic level. uminho.ptnih.gov These approaches are particularly valuable for understanding the structure-activity relationships of enzyme inhibitors like swainsonine and its analogues.

Molecular docking studies are employed to predict the preferred binding orientation of a ligand to its target protein, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov For instance, molecular docking has been utilized to study the binding of swainsonine analogues to Golgi α-mannosidase II (GMII), a key enzyme in the N-linked glycosylation pathway and a known target of swainsonine. nih.govwikipedia.org These studies have helped in the rational design of more potent and selective inhibitors. nih.gov Research on (5S)-5-[4-(halo)benzyl]swainsonines involved molecular docking to understand the structure of the inhibitor-enzyme complexes, which contributed to explaining their observed potency and selectivity. nih.gov

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur upon binding. uminho.pt MD simulations have been used to investigate the binding of swainsonine analogues to both human Golgi α-mannosidase II and lysosomal α-mannosidase. uminho.pt These simulations, often spanning nanoseconds, can reveal the flexibility of the binding pocket and the dynamic nature of the interactions, offering a more comprehensive understanding than static docking models alone. nih.gov For example, a study on the design and synthesis of novel swainsonine analogues utilized MD simulations to study the inhibitor-enzyme complexes, providing insights that could guide future drug development. uminho.pt

While these computational studies have been invaluable in the broader context of swainsonine and its derivatives, there is a notable lack of published research specifically detailing molecular docking or molecular dynamics simulations for this compound. The application of these computational tools to this compound would be a logical next step to predict its binding mode to potential targets like GMII and to understand the energetic and structural basis of its activity.

Biological Activities and Cellular Processes Explored with 6,7 Dihydroxyswainsonine Analogues

Cellular Proliferation Studies in Experimental Models

The impact of swainsonine (B1682842) and its analogues on cell growth is a key area of investigation, particularly concerning their potential as anticancer agents. rndsystems.comnih.gov These compounds have demonstrated the ability to inhibit the proliferation of various cancer cells in laboratory settings.

Analysis of Antiproliferative Effects on Transformed Cell Lines

The antiproliferative effects of swainsonine, a primary analogue of 6,7-Dihydroxyswainsonine, have been observed in multiple cancer cell lines. caymanchem.com For instance, swainsonine has been shown to inhibit the growth of human gastric carcinoma and melanoma tumor xenografts in mice. rndsystems.comcaymanchem.com Studies on human gastric carcinoma cells demonstrated that swainsonine could suppress growth both in vitro and in vivo. rndsystems.com

The mechanism often involves the induction of apoptosis (programmed cell death). In human gastric carcinoma and rat glioma cells, swainsonine-induced apoptosis is linked to a decrease in Bcl-2 expression, an anti-apoptotic protein. plos.org A similar effect was seen in oesophageal squamous cancer cells, where treatment with swainsonine led to an up-regulation of the pro-apoptotic protein Bax and down-regulation of Bcl-2. plos.org In one study, purified swainsonine fractions were tested against the Spodoptera frugiperda (Sf-21) cell line, showing significant antiproliferative activity with an IC50 value of 3.28 μM. nih.gov

Analogues of swainsonine have also been developed and tested. For example, new castanospermine (B190763) glycoside analogues, which also inhibit glycosylation, were found to reduce the viability of breast cancer cell lines MCF-7 and MDA-MB-231. plos.orgcsic.es One such analogue, CO-OCS, inhibited non-invasive MCF-7 cells with an IC50 of 26 μM and the invasive MDA-MB-231 cells with an IC50 of 44 μM. csic.es These findings highlight the potential of glycosylation inhibitors as a class of antiproliferative agents.

Table 1: Antiproliferative Activity of Swainsonine and Analogues on Cancer Cell Lines

| Compound/Analogue | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Swainsonine | Human Gastric Carcinoma | Inhibition of growth in vivo and in vitro | rndsystems.com |

| Swainsonine | Human Melanoma Xenografts | Growth inhibition | caymanchem.com |

| Swainsonine | Rat Glioma Cells | Apoptosis induction, decreased Bcl-2 expression | plos.org |

| Swainsonine | Oesophageal Squamous Cancer | Apoptosis induction, Bax up-regulation, Bcl-2 down-regulation | plos.org |

| Swainsonine (purified fraction) | Spodoptera frugiperda (Sf-21) | IC50 of 3.28 μM | nih.gov |

| CO-OCS (Castanospermine Analogue) | MCF-7 (Breast Cancer) | IC50 of 26 μM | csic.es |

| CO-OCS (Castanospermine Analogue) | MDA-MB-231 (Breast Cancer) | IC50 of 44 μM | csic.es |

Cellular Migration and Invasion Research

The spread of cancer to distant organs, known as metastasis, is a complex process involving cell migration and invasion. e-century.us Swainsonine and its analogues have demonstrated potential in disrupting these critical steps.

Investigation of Antimetastatic Properties in Research Models

Swainsonine is recognized for its antimetastatic effects, which are closely linked to its inhibition of Golgi α-mannosidase II. caymanchem.comnih.gov This inhibition alters the carbohydrate structures (glycans) on the surface of cancer cells, which can interfere with cell adhesion and motility, key processes in metastasis. researchgate.net The antimetastatic activity of swainsonine and some of its carbonoyloxy analogues has been shown to correlate with their ability to inhibit oligosaccharide processing in tumor cells. nih.gov While more lipophilic ester analogues of swainsonine were less effective at entering cells, derivatives like 2-p-nitrobenzoyloxy-SW could be converted to active swainsonine by cellular esterases, retaining their antimetastatic potential. nih.gov

The development of swainsonine analogues aims to enhance these properties. researchgate.net For example, modifications at the 2- or 8-position of the swainsonine molecule with carbonoyloxy groups are being explored to create new drugs with potentially improved anti-cancer activity. nih.gov The underlying principle is that by disrupting the normal glycosylation of cell surface proteins, these compounds can reduce a tumor cell's ability to metastasize. researchgate.net

Immune System Modulation Studies in Experimental Systems

The immune system plays a crucial role in controlling cancer, and agents that can modulate immune responses are of significant therapeutic interest. Swainsonine has been identified as a potent immunomodulatory agent. rndsystems.comnih.gov

Analysis of Immunomodulatory Properties

Swainsonine's immunomodulatory effects are multifaceted, including the stimulation of bone marrow cell proliferation and the activation of various immune cells. researchgate.netnih.gov It has been shown to sensitize T-cells to activation and to activate macrophages. nih.gov This can lead to an enhanced immune response against tumors. github.io

Studies in mice have shown that swainsonine administration can increase levels of circulating leukocytes and serum immunoglobulins (IgG and IgA). nih.gov It also affects the balance of cytokines, which are signaling proteins that regulate immune responses. nih.govimmunology.org For instance, swainsonine exposure in pregnant mice promoted the production of pro-inflammatory cytokines like IL-1β, IFN-γ, and TNF-α, while suppressing anti-inflammatory cytokines IL-4 and IL-10. nih.gov This indicates a shift in the immune response towards a Th1-dominant profile, which can be beneficial for anti-tumor immunity. nih.gov

Furthermore, research suggests a synergistic effect between swainsonine and immune checkpoint inhibitors like anti-PD-L1. github.io The loss of the MAN2A1 enzyme, which is inhibited by swainsonine, was found to increase the sensitivity of cancer cells to killing by T-cells and enhanced the response to anti-PD-L1 treatment in melanoma and lung cancer models. github.io This suggests that combining swainsonine analogues with other immunotherapies could be a promising strategy to overcome tumor immune evasion. github.io

Table 2: Immunomodulatory Effects of Swainsonine in Experimental Models

| System/Model | Effect | Cytokine/Cellular Change | Reference |

|---|---|---|---|

| Mouse Model (ApoE −/−) | Increased circulating leukocytes | - | nih.gov |

| Mouse Model (ApoE −/−) | Increased serum immunoglobulins | IgG, IgA | nih.gov |

| Pregnant BALB/c Mice | Promotion of pro-inflammatory cytokines | Increased IL-1β, IFN-γ, TNF-α | nih.gov |

| Pregnant BALB/c Mice | Suppression of anti-inflammatory cytokines | Decreased IL-4, IL-10 | nih.gov |

| Pregnant BALB/c Mice | Immune profile shift | Shift towards Th1 paradigm | nih.gov |

| In vitro / In vivo Cancer Models | Sensitization to immunotherapy | Enhanced response to anti-PD-L1 | github.io |

Studies on Glycosylation Dysregulation and Resulting Cellular Phenotypes

The primary mechanism of action for this compound analogues like swainsonine is the inhibition of specific enzymes involved in N-linked glycosylation. caymanchem.com Glycosylation is a critical post-translational modification where complex carbohydrate chains (glycans) are attached to proteins, affecting their folding, stability, and function. mdpi.comresearchgate.net

Swainsonine is a potent inhibitor of α-mannosidases, particularly Golgi α-mannosidase II (GMII), a key enzyme in the N-glycan maturation pathway. rndsystems.combeilstein-journals.orgresearchgate.net GMII is responsible for trimming mannose residues from precursor glycans, a necessary step for the synthesis of complex-type N-glycans. rsc.org By inhibiting this enzyme, swainsonine prevents the formation of complex N-glycans and causes an accumulation of unprocessed hybrid-type N-glycans. nih.gov This alteration of glycoproteins on the cell surface is a major contributor to the compound's anticancer and immunomodulatory effects. github.ioresearchgate.net

However, a significant challenge with swainsonine is its lack of selectivity; it also inhibits lysosomal α-mannosidase. caymanchem.comresearchgate.netbeilstein-journals.org This off-target inhibition leads to the accumulation of oligosaccharides within lysosomes, mimicking a lysosomal storage disease and causing undesirable side effects. caymanchem.combeilstein-journals.org This has limited its clinical development. researchgate.net

Consequently, a major focus of research is the design of new analogues with higher selectivity for Golgi α-mannosidase II over the lysosomal enzyme. researchgate.netresearchgate.net Structure-guided design and combinatorial chemistry have led to the creation of novel indolizidine-based compounds, such as those with C3-substituents, that show promise as selective and potent GMII inhibitors. rsc.org These next-generation analogues hold potential for developing more effective and safer anti-cancer agents that work by targeting N-glycan processing. researchgate.netrsc.org

Table 3: Enzyme Inhibition Profile of Swainsonine

| Enzyme | Family/Type | Potency | Consequence of Inhibition | Reference |

|---|---|---|---|---|

| Golgi α-mannosidase II (GMII) | GH38 / Processing | High (IC50 = 0.2 μM) | Blocks complex N-glycan synthesis; antimetastatic & immunomodulatory effects | caymanchem.combeilstein-journals.org |

| Lysosomal α-mannosidase (LMan) | GH38 / Degradative | High | Accumulation of oligomannosides in lysosomes; cellular dysfunction (side effects) | caymanchem.combeilstein-journals.org |

Impact on Neural Cell Development and Cognitive Processes in Experimental Models

The indolizidine alkaloid swainsonine (SW), the principal toxin in locoweed, is a potent inhibitor of lysosomal α-mannosidase and Golgi α-mannosidase II. sigmaaldrich.commdpi.comchemicalbook.com This inhibition disrupts glycoprotein (B1211001) processing and leads to a lysosomal storage disease, causing the accumulation of mannose-rich oligosaccharides within cells. mdpi.comaskjpc.org This process results in cellular vacuolization, particularly in neurons, and underlies the severe neurological disturbances observed in livestock with "locoism," a condition characterized by chronic intoxication. mdpi.comchemicalbook.comnih.gov The neurotoxic effects, including neuronal swelling, axonal degeneration, and cell loss, have been documented in various experimental models and provide the basis for investigating how these compounds affect complex neurological processes like neurogenesis and cognition. askjpc.orgnih.gov

Adult neurogenesis, the generation of new neurons in the adult brain, is crucial for neural plasticity, learning, and memory. This process primarily occurs in the subgranular zone of the dentate gyrus (DG) in the hippocampus. researchgate.net Experimental models have demonstrated that exposure to swainsonine significantly impairs adult neurogenesis. sigmaaldrich.comnwafu.edu.cn

Studies investigating the effects of maternal exposure to swainsonine on the postnatal development of the mouse dentate gyrus have revealed significant impairments. When pregnant mice were administered swainsonine, their offspring showed a reduced proliferation capacity of neural progenitor cells in the DG. uky.eduresearchgate.net This led to a decrease in the number of new neurons and abnormal development of the existing ones. Specifically, the dendritic branching and total dendritic length of newly formed granule cells were significantly reduced in the offspring of swainsonine-exposed dams. uky.edu Furthermore, researchers observed a disordered migration of neurons, suggesting a widespread disruption of the neurogenesis process. uky.eduresearchgate.net These findings indicate that swainsonine can disrupt the fundamental stages of early postnatal neurogenesis, which may lead to lasting deficits in hippocampal structure and function.

| Impact of Maternal Swainsonine Exposure on Offspring Neurogenesis | |

| Parameter Measured | Observed Effect in Offspring |

| Proliferation of Neural Progenitor Cells | Impaired capacity in the dentate gyrus. uky.eduresearchgate.net |

| Number of Newborn Cells | Reduced at postnatal day 8. uky.eduresearchgate.net |

| Granule Cell Morphology | Significantly decreased dendritic branching and total length. uky.edu |

| Neuronal Migration | Evidence of disorder, with increased density of certain interneurons in the hilus. uky.edu |

This table summarizes findings from studies on the parent compound swainsonine.

The hippocampus is a critical brain region for spatial learning and memory. alzdiscovery.org Given the documented adverse effects of swainsonine on hippocampal neurogenesis and structure, researchers have investigated its impact on cognitive functions. Multiple studies have confirmed that exposure to swainsonine impairs spatial learning and memory in animal models. sigmaaldrich.commdpi.comnwafu.edu.cn This cognitive deficit is a hallmark of locoism in animals that consume swainsonine-containing plants. chemicalbook.com

The mechanisms underlying these cognitive deficits are linked to swainsonine's neurotoxic properties. By inhibiting α-mannosidase, swainsonine causes neuronal damage that can compromise the neural circuits essential for memory formation and recall. askjpc.orgnih.gov For instance, studies on rats have shown that stress-induced deficits in spatial memory tasks can be reversed by treatment with Astragalus, a plant genus that can also contain swainsonine, though specific extracts may have neuroprotective properties. alzdiscovery.org However, direct exposure to the toxin itself consistently results in impaired cognitive function. sigmaaldrich.com The observed deficits in learning and memory tasks in experimental animals underscore the profound impact that disruption of glycoprotein metabolism by swainsonine can have on higher-order brain functions.

| Reported Effects of Swainsonine on Neural and Cognitive Function | |

| Biological Process | Effect of Swainsonine |

| Glycoprotein Processing | Inhibits Golgi α-mannosidase II, leading to accumulation of unprocessed glycoproteins. sigmaaldrich.comchemicalbook.com |

| Cellular Pathology | Induces lysosomal storage disease and vacuolization in neurons. mdpi.comaskjpc.org |

| Adult Neurogenesis | Impairs the generation of new neurons in the hippocampus. sigmaaldrich.comnwafu.edu.cnuky.edu |

| Spatial Learning & Memory | Causes deficits and impairs cognitive function. sigmaaldrich.commdpi.com |

| Neuronal Structure | Causes dendritic shortening and shrinkage of neuronal cell bodies in culture. nih.gov |

This table summarizes findings from studies on the parent compound swainsonine.

Analytical Methodologies for the Detection and Quantification of 6,7 Dihydroxyswainsonine

Advanced Chromatographic Techniques

Chromatography, a powerful separation technique, is central to the analysis of 6,7-Dihydroxyswainsonine. ebsco.com It allows for the separation of the compound from other components in a mixture, which is a crucial step before detection and quantification. wikipedia.orglibretexts.org High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS/MS) are the most prominently used techniques. eprajournals.com

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) Method Development

LC/MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This hybrid technique is particularly well-suited for analyzing complex biological matrices. lcms.cz

Method development for this compound analysis by LC/MS/MS involves several key steps:

Instrument Tuning: The mass spectrometer is tuned to the specific mass of the analyte. For this compound, this would involve optimizing the instrument to detect its unique molecular ion and fragment ions.

Selection of Ionization Mode: Electrospray ionization (ESI) is a common choice for polar molecules like this compound, as it is a soft ionization technique that minimizes fragmentation during the ionization process.

Optimization of MS/MS Parameters: This includes the selection of precursor and product ions (MRM transitions) and the optimization of collision energy to achieve the highest sensitivity and specificity.

Chromatographic Separation: A suitable LC column and mobile phase are chosen to achieve good separation of this compound from other matrix components. Hydrophilic interaction liquid chromatography (HILIC) is often employed for polar compounds. wikipedia.orgeprajournals.com For instance, a Waters Atlantis HILIC Silica column has been used in the analysis of similar compounds. core.ac.uk The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate). lcms.czjapsonline.com

A developed LC/MS/MS method for screening and quantification of various compounds can achieve limits of detection (LOD) in the low ng/mL range, demonstrating the high sensitivity of this technique. lcms.cz

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile technique used for the separation, identification, and quantification of compounds. wikipedia.orgb-ac.co.uk It relies on a stationary phase (column) and a mobile phase to separate components of a mixture based on their differential interactions with these two phases. libretexts.orgglobalresearchonline.net

For the analysis of this compound, HPLC applications would typically involve:

Column Selection: A column with a stationary phase appropriate for the polarity of this compound would be selected. Given its polar nature, a normal-phase or HILIC column would be suitable. wikipedia.orgeprajournals.com

Mobile Phase Composition: The mobile phase, a mixture of solvents, is optimized to achieve the desired separation. b-ac.co.uk The composition can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to improve separation efficiency. libretexts.org

Detection: While HPLC can be coupled with various detectors, a UV detector is a common choice if the analyte possesses a chromophore. b-ac.co.ukglobalresearchonline.net For compounds without a strong chromophore, alternative detectors like an evaporative light scattering detector (ELSD) or a mass spectrometer are necessary. b-ac.co.ukinsights.bio

The choice between HPLC with UV detection and LC/MS/MS often depends on the required sensitivity and the complexity of the sample matrix. LC/MS/MS generally offers higher sensitivity and specificity. researchgate.net

Spectroscopic Approaches in Structural Confirmation (e.g., NMR Spectroscopy for research purposes)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. mdpi.comoxinst.com It provides detailed information about the chemical environment of atomic nuclei, allowing for the confirmation of the compound's structure. mdpi.com

Key NMR techniques used in structural confirmation include:

One-Dimensional (1D) NMR:

¹H NMR: Provides information about the number and types of protons in a molecule, as well as their neighboring atoms. mdpi.com

¹³C NMR: Offers insights into the carbon skeleton of the molecule. mdpi.com

Two-Dimensional (2D) NMR: Techniques like COSY, HSQC, and HMBC are used to establish correlations between different nuclei, which helps in piecing together the complete molecular structure. mdpi.comnih.gov

For a comprehensive structural analysis, a combination of these NMR experiments is typically performed. The data obtained from NMR is crucial for confirming the identity of synthesized or isolated this compound. oxinst.com

Development and Validation of Quantitative Analytical Assays

A quantitative assay is a method that provides a numerical measurement of the amount of a substance in a sample. ebsco.comaphl.org The development and validation of such assays are critical to ensure the accuracy and reliability of the results. japsonline.com

The validation process for a quantitative assay for this compound would typically assess the following parameters:

Accuracy: How close the measured value is to the true value.

Precision: The degree of agreement among a series of measurements. aphl.org

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte. lcms.cz

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. lcms.czaphl.org

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. lcms.cz

Specificity: The ability of the assay to measure the analyte of interest without interference from other substances in the sample.

Utilization of Internal Standards in Precise Quantification

An internal standard (IS) is a compound that is added in a constant amount to all samples, including calibration standards and quality controls. chromatographyonline.com The use of an IS is a common practice in quantitative analysis to correct for variability during sample preparation and analysis. chromatographyonline.comlgcstandards.com

For the precise quantification of this compound, an ideal internal standard would be a structurally similar molecule that is not naturally present in the sample. chromatographyonline.comlgcstandards.com A stable isotope-labeled version of this compound would be the most suitable choice, as it would have nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly throughout the analytical process. lgcstandards.com In one study, this compound itself was utilized as an internal standard for the quantification of castanospermine (B190763), highlighting its utility in analytical methods. core.ac.uk

The response of the analyte is measured relative to the response of the internal standard, which helps to improve the accuracy and precision of the quantification. lgcstandards.com

Optimization of Sample Preparation Strategies for Diverse Biological Matrices

Biological matrices such as blood, plasma, urine, and tissue are complex mixtures that can interfere with the analysis of the target analyte. researchgate.netmdpi.com Therefore, effective sample preparation is a critical step to remove these interferences and enrich the analyte of interest. chromatographyonline.comijpsjournal.com

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple method to remove proteins from biological fluids by adding an organic solvent or an acid. ijpsjournal.com

Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquids. mdpi.com

Solid-Phase Extraction (SPE): A versatile technique that uses a solid sorbent to isolate and concentrate the analyte from a liquid sample. mdpi.comchromatographyonline.com

The choice of sample preparation method depends on the nature of the biological matrix and the physicochemical properties of this compound. chromatographyonline.com Optimization of the sample preparation strategy is crucial to ensure high recovery of the analyte and removal of interfering substances, which ultimately leads to more reliable and accurate analytical results. researchgate.net

Interactive Data Table: Analytical Methodologies for this compound

| Analytical Technique | Purpose | Key Considerations | Typical Application |

| LC/MS/MS | Quantification and Confirmation | High sensitivity, high specificity, suitable for complex matrices. lcms.cz | Analysis of this compound in biological fluids. |

| HPLC | Separation and Quantification | Versatile, can be coupled with various detectors. b-ac.co.ukglobalresearchonline.net | Routine analysis and quality control. |

| NMR Spectroscopy | Structural Elucidation | Provides detailed structural information, non-destructive. mdpi.com | Confirmation of the chemical structure of synthesized or isolated this compound. |

| Quantitative Assay Validation | Ensuring Accuracy and Reliability | Must meet regulatory guidelines for parameters like accuracy, precision, and linearity. japsonline.comaphl.org | Preclinical and clinical studies. |

Research on Structural Analogues and Synthetic Derivatives of 6,7 Dihydroxyswainsonine

Synthetic Approaches to Novel Indolizidine Analogues

The synthesis of novel analogues of the indolizidine alkaloid family, to which 6,7-Dihydroxyswainsonine belongs, employs a variety of sophisticated chemical strategies. These approaches are designed to create stereoisomers, fluorinated derivatives, and ring-expanded versions to probe their biological functions.

One prominent strategy involves the use of sugar-derived building blocks. For instance, enantiopure polyhydroxylated indolizidines can be efficiently prepared from sugar-derived cyclic nitrones, which serve as versatile starting materials. aacrjournals.org Another powerful technique is the reductive double cyclization of an azido-epoxide that contains a leaving group, a method used to construct the quinolizidine (B1214090) ring system, which represents a ring-expanded analogue of swainsonine (B1682842). umich.edu

Fluorinated analogues have garnered significant interest due to the unique properties fluorine imparts on a molecule. An enantioselective synthesis of fluorinated indolizidinone derivatives has been developed using a three-step sequence involving an intramolecular aza-Michael reaction, followed by methylenation and a ring-closing metathesis (RCM). acs.org This method allows for the creation of fluorinated indolizidines that are otherwise difficult to synthesize. acs.org

Furthermore, hetero Diels-Alder reactions provide another route to indolizidine-related structures. nih.gov The synthesis of 1,2-dihydroxyindolizidines, which are 8-deoxyswainsonine analogues, has also been achieved starting from L-tartaric acid, demonstrating the utility of the chiral pool in generating these complex molecules. nih.gov These diverse synthetic methods are crucial for producing a wide array of analogues needed for detailed biological evaluation. rhhz.net

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a swainsonine analogue correlates with its ability to inhibit specific enzymes. These studies have revealed that even minor stereochemical changes to the indolizidine core can have a dramatic impact on inhibitory potency.

The chirality of the swainsonine molecule is critical for its inhibitory function. nih.gov A study of synthetic epimers of swainsonine demonstrated that only the 8a-epimer and the 8,8a-diepimer were effective competitive inhibitors of human lysosomal α-mannosidases. nih.gov In contrast, the 8-epimer, 1,8-diepimer, and 2,8a-diepimer showed no significant effect on these enzymes, highlighting the strict stereochemical requirements for binding to the enzyme's active site. nih.govnih.gov

Modifications to the core structure, such as replacing the bridgehead nitrogen atom with a sulfonium (B1226848) ion, have also been explored. nih.gov Synthetic sulfonium-ion analogues of swainsonine and lentiginosine (B11785389) were found to be glycosidase inhibitors, though their orientation in the enzyme's active site differed from that of swainsonine. nih.gov A striking difference in potency was observed between two such analogues differing by only a single hydroxyl group, with 8-epi-thiolentiginosine (IC₅₀ = 0.014 mM) being a much stronger inhibitor of Drosophila Golgi α-mannosidase II than di-epi-thioswainsonine (IC₅₀ = 2.0 mM). nih.gov

| Compound | Modification | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |

|---|---|---|---|---|

| Swainsonine | Parent Compound | Human Lysosomal α-mannosidase | Potent Inhibitor | nih.gov |

| 8a-epi-Swainsonine | Epimer at C-8a | Human Lysosomal α-mannosidase | 7.5 x 10-5 M (Ki) | nih.gov |

| 8,8a-diepi-Swainsonine | Epimer at C-8 and C-8a | Human Lysosomal α-mannosidase | 2 x 10-6 M (Ki) | nih.gov |

| 8-epi-Swainsonine | Epimer at C-8 | Human Lysosomal α-mannosidase | No appreciable effect | nih.gov |

| 8-epi-thiolentiginosine | N replaced with S+; dihydroxy | Drosophila Golgi α-mannosidase II | 0.014 mM (IC50) | nih.gov |

| di-epi-thioswainsonine | N replaced with S+; trihydroxy | Drosophila Golgi α-mannosidase II | 2.0 mM (IC50) | nih.gov |

| (6R)-C-methyl-L-swainsonine | Methyl group at C-6 | L-rhamnosidase (Naringinase) | 0.032 µM (Ki) | researchgate.net |

| L-swainsonine | Parent L-enantiomer | L-rhamnosidase (Naringinase) | 0.45 µM (Ki) | researchgate.net |

SAR Investigations for Modulating Specific Biological Activities

The biological effects of swainsonine and its analogues extend beyond simple enzyme inhibition to include anticancer, antiviral, and immunomodulatory activities. unimib.itmdpi.com These effects are primarily due to the inhibition of glycoprotein (B1211001) processing, which alters the carbohydrate structures on cell surfaces and viral envelopes, thereby interfering with crucial biological recognition events. aacrjournals.orgpnas.org

In cancer research, glycosidase inhibitors like swainsonine and castanospermine (B190763) have been shown to inhibit experimental metastasis. aacrjournals.org The mechanism involves altering the glycosylation of tumor cell surface proteins, which can interfere with the cells' ability to interact with the extracellular matrix and colonize distant sites. aacrjournals.org SAR studies on related phenanthroindolizidine alkaloids have shown that cytotoxicity is highly dependent on the substitution pattern on the phenanthrene (B1679779) ring and the length and polarity of side chains. mdpi.com

The antiviral activity of these compounds is also linked to the inhibition of N-glycan processing. unimib.it Many viruses, including HIV and coronaviruses, have heavily glycosylated envelope proteins that are essential for viral entry into host cells. researchgate.netsemanticscholar.org Castanospermine, by inhibiting glucosidase I, and swainsonine, by inhibiting mannosidase II, can prevent the proper maturation of these viral glycoproteins. aacrjournals.orgunimib.it This leads to the production of non-infectious viral particles or impaired viral function. researchgate.net For example, 1-epi-castanospermine was identified as a potential anti-AIDS lead compound. rhhz.net The potential for these compounds to act as broad-spectrum antiviral agents is an area of active investigation. nih.gov

Immunomodulatory effects are also observed. Swainsonine treatment can enhance the proliferative response of T-cell clones to antigens, while castanospermine can inhibit this response. pnas.org These differential effects are attributed to the distinct ways they alter cell-surface oligosaccharide structures, which can impact immune cell signaling and receptor function. pnas.org

Comparative Analysis with Swainsonine and Other Glycosidase Inhibitors

This compound belongs to the broader class of polyhydroxy alkaloid glycosidase inhibitors, which includes compounds with diverse core structures and enzyme specificities. A comparative analysis highlights the unique features of different inhibitor families. nih.gov

Indolizidines (e.g., Swainsonine, Castanospermine, Lentiginosine): This family features a fused five- and six-membered ring system. nih.gov Within this class, there is remarkable specificity. Swainsonine is a potent and specific inhibitor of α-mannosidases. nih.govnih.gov In contrast, castanospermine primarily inhibits α- and β-glucosidases. nih.govnih.gov This difference in target enzymes leads to distinct biological effects. For instance, swainsonine's toxicity stems from inducing a lysosomal storage disorder that mimics mannosidosis, whereas castanospermine's effects are more related to direct inhibition of digestive enzymes like sucrase. nih.govnih.gov Lentiginosine and its epimers are simpler dihydroxylated indolizidines that also show glycosidase inhibitory activity. nih.govscispace.com

Pyrrolizidines (e.g., Australine): These alkaloids contain a fused bicyclic 5/5 ring system. nih.gov Australine, found alongside castanospermine, is an example of this class and also acts as a glycosidase inhibitor, though its profile differs from the indolizidines. nih.gov

Nortropanes (e.g., Calystegines): The calystegines possess a bicyclic 5/6 ring system different from the indolizidines and are potent inhibitors of β-glucosidase and other glycosidases. scispace.comnih.gov For example, Calystegine B2 is a powerful inhibitor of rat lysosomal β-glucosidase with an IC₅₀ value of 0.75 µM, while Swainsonine is a much more potent inhibitor of rat lysosomal α-mannosidase (IC₅₀ = 0.02 µM). nih.govacs.org

This comparison demonstrates that while all these compounds are polyhydroxy alkaloids that mimic sugar transition states, their specific ring structures and stereochemistry dictate their affinity for different glycosidase enzymes.

| Inhibitor | Structural Class | Primary Target Enzyme(s) | Reported IC50 / Ki | Reference |

|---|---|---|---|---|

| Swainsonine | Indolizidine | α-Mannosidase, Golgi Mannosidase II | 0.02 µM (rat lysosomal α-mannosidase) | scispace.comnih.gov |

| Castanospermine | Indolizidine | α-Glucosidase, β-Glucosidase | Competitive inhibitor of sucrase | nih.govnih.gov |

| 2-epi-Lentiginosine | Indolizidine | α-Mannosidase | 4.6 µM (rat lysosomal α-mannosidase) | scispace.com |

| Calystegine B1 | Nortropane | β-Glucosidase | 2.1 µM (rat lysosomal β-glucosidase) | nih.gov |

| Calystegine B2 | Nortropane | β-Glucosidase, α-Galactosidase | 0.75 µM (rat lysosomal β-glucosidase) | nih.govacs.org |

| Calystegine C1 | Nortropane | β-Glucosidase | 0.84 µM (rat lysosomal β-glucosidase) | nih.gov |

| Australine | Pyrrolizidine | Glucosidase I, Amyloglucosidase | Inhibitor | nih.gov |

Role of 6,7 Dihydroxyswainsonine Analogues in Inter Organismal Interactions

Plant-Fungal Pathogen Dynamics

Modulation of Plant-Fungus Recognition and Host Defense Responses

The interaction between a plant and a fungus begins with a complex recognition process. Plants have evolved sophisticated systems to detect potential pathogens by recognizing pathogen-associated molecular patterns (PAMPs), which triggers a defense response known as PAMP-triggered immunity (PTI). frontiersin.org Endophytic fungi, which live asymptomatically within plant tissues, can modulate these host defense responses. nih.govnih.gov The production of secondary metabolites by endophytes is a key factor in this modulation. nih.govfrontiersin.org

Swainsonine (B1682842) analogues, produced by endophytic fungi, can influence the plant's immune system. researchgate.net Endophytes can stimulate the host plant to produce its own defensive compounds or enhance its stress tolerance. frontiersin.orgnih.govgjesm.net For instance, the presence of an endophyte can trigger the production of phytohormones like salicylic (B10762653) acid and jasmonic acid, which are crucial signaling molecules in plant defense pathways. gjesm.netplos.org The colonization by an endophyte can prime the plant for a more rapid and robust defense response upon attack by a pathogen. apsnet.org This interaction can also alter the composition of other fungi associated with the plant, potentially reducing the prevalence of pathogenic species. frontiersin.org While direct evidence for 6,7-dihydroxyswainsonine is limited, the known functions of its primary analogue, swainsonine, suggest that these compounds are critical mediators in the complex dialogue between plants and fungi, shaping the outcome of their interactions from pathogenic to mutualistic.

Influence on Fungal Virulence Mechanisms and Pathogenicity

Fungal virulence is a complex trait that depends on a variety of factors, including the production of secondary metabolites. nih.govnih.gov These compounds can act as toxins, facilitate host tissue colonization, and help the fungus evade the host's immune response. nih.gov The presence of swainsonine-producing endophytes can influence the virulence of other pathogenic fungi through several mechanisms.

One mechanism is direct competition. The endophytic fungus and a potential pathogen may compete for the same resources within the plant host. Furthermore, the secondary metabolites produced by the endophyte, such as swainsonine analogues, can have antifungal properties that inhibit the growth of pathogenic fungi. nih.gov The interaction is not always antagonistic; some bacterial-fungal interactions show that molecules produced by one microbe can inhibit the virulence of another, for example by blocking the morphological transition required for pathogenesis in some fungi. nih.gov

The production of swainsonine itself is linked to a gene cluster (SWN) found in various fungi, including plant pathogens, insect pathogens, and symbiotic endophytes. nih.govoup.comresearchgate.net This suggests that swainsonine and its analogues have diverse ecological roles that can impact the pathogenicity and virulence of the producing fungus and its neighbors. nih.govresearchgate.net For example, some metabolites can disrupt the signaling pathways, like quorum sensing, that pathogenic fungi use to coordinate their attack. nih.gov

Elucidation of Secondary Metabolite Exchange in Plant-Fungal Relationships

The symbiotic relationship between plants and endophytic fungi involves a dynamic exchange of metabolites. frontiersin.orgmdpi.com The plant provides the fungus with carbohydrates, while the fungus produces a range of secondary metabolites that benefit the host. nih.govnih.gov Swainsonine and its analogues are prime examples of such metabolites, produced by the fungus and accumulated in the host plant's tissues. nih.govmdpi.com

This exchange is fundamental to the symbiosis. frontiersin.org The host plant recognizes the endophyte through specific metabolic signals, allowing for successful colonization. mdpi.com In turn, the endophyte produces compounds that can promote host growth, increase nutrient uptake, and provide protection against herbivores and pathogens. nih.govfrontiersin.org The synthesis of these secondary metabolites is often the result of the unique interaction between the plant and the endophyte, with some compounds only being produced in symbiosis. mdpi.com The co-evolution of these partners has shaped the biosynthesis of these secondary metabolites, which are crucial for communication and mutual adaptation. frontiersin.org The study of these interactions, often using "omics" technologies, is revealing the complex genetic and metabolic interplay that governs the production and exchange of compounds like swainsonine analogues. nih.govfrontiersin.org

Endophyte-Host Plant Symbiotic Research

The relationship between plants that contain swainsonine analogues and the endophytic fungi that produce them is a well-studied example of symbiosis. researchgate.netnih.gov Plants such as locoweeds (Astragalus and Oxytropis species) and certain morning glories are not capable of producing swainsonine themselves. wikipedia.orgmdpi.com Instead, they host systemic, seed-transmitted fungal symbionts, such as Alternaria section Undifilum, which are responsible for the alkaloid's production. nih.govnih.govfrontiersin.org

The fungus lives its entire life cycle within the host plant, growing between the plant's cells. nih.govsciencenet.cn It is transmitted vertically from the mother plant to its seeds, ensuring that the next generation of plants is also colonized. nih.govnih.gov This lifelong, intimate association can range from mutualistic to antagonistic depending on environmental conditions and the specific partners involved. sciencenet.cn

The primary benefit for the host plant is defense against herbivores. researchgate.netnih.gov The accumulation of swainsonine in plant tissues makes them toxic to grazing animals, thus deterring herbivory. researchgate.netmdpi.com In addition to herbivore defense, endophyte infection can confer other advantages to the host plant, such as increased drought tolerance and enhanced growth. nih.gov The study of these symbiotic systems highlights the critical role that microbial partners play in the ecology and evolution of their plant hosts. nih.govnih.gov

Research on the Physiological and Cellular Responses in Animal Models to Swainsonine Analogues

Investigation of Neurobiological Effects in Grazer Models

The consumption of plants containing swainsonine analogues by grazing livestock leads to a chronic neurological disease known as "locoism". mdpi.commdpi.commountainscholar.org This condition is characterized by a wide range of debilitating symptoms. mdpi.comresearchgate.net The underlying cause of locoism is the inhibition of a key cellular enzyme, α-mannosidase, by swainsonine. researchgate.netnih.govchemicalbook.com

This inhibition disrupts the normal processing of glycoproteins, leading to the accumulation of mannose-rich oligosaccharides within lysosomes in virtually all cells. researchgate.netnih.gov The resulting lysosomal storage disease is particularly damaging to the nervous system. nih.gov Neurons become swollen and vacuolated, leading to widespread neuronal degeneration. nih.gov

The neurobiological effects manifest as significant behavioral and physiological changes in affected animals. Research on various grazer models has documented these effects in detail.

| Affected Grazer Model | Observed Neurobiological and Behavioral Effects | References |

| Cattle | Depression, ataxia (incoordination), stumbling, circling, weight loss, reproductive failure. | mdpi.comresearchgate.netmdpi.com |

| Horses | Aggressive or erratic behavior, head pressing, trembling, exaggerated fright response, ataxia. | mdpi.commdpi.com |

| Sheep & Goats | Stiff gait, lack of muscular coordination, listlessness, apparent blindness, death. | mdpi.comchemicalbook.commdpi.com |

These symptoms reflect the profound impact of swainsonine analogues on the central nervous system. nih.govmdpi.com Studies using primary midbrain cell cultures have shown that swainsonine is directly neurotoxic to dopaminergic neurons, causing structural degeneration such as dendritic shortening and shrinkage of cell bodies. nih.gov The neurotoxicity is dose-dependent and can progress from reversible to irreversible. nih.gov These findings in animal models provide a clear understanding of the severe physiological consequences of ingesting plants that are in a symbiotic relationship with swainsonine-producing fungi.

Analysis of Cellular Pathologies Observed in Affected Organisms

The consumption of plants containing Swainsonine and its analogues leads to a condition known as locoism in livestock, characterized by an acquired lysosomal storage disease. chemicalbook.comnih.gov This pathological condition arises from the potent inhibitory effects of these alkaloids on specific cellular enzymes, leading to a cascade of cytotoxic events.

The primary molecular mechanism is the inhibition of α-mannosidase enzymes, specifically lysosomal α-mannosidase and Golgi α-mannosidase II. nih.govscirp.org The structure of the Swainsonine cation is similar to the transition state of the mannose substrate, allowing it to bind with high affinity to the active site of these enzymes and disrupt their function. nih.govwikipedia.org This inhibition leads to two major downstream pathological consequences:

Disruption of Glycoprotein (B1211001) Processing: Inhibition of Golgi α-mannosidase II interferes with the proper trimming and maturation of N-linked glycoproteins, leading to the production of abnormal hybrid-type glycans. scirp.orgwikipedia.org

Lysosomal Storage Disease: The blockage of lysosomal α-mannosidase prevents the breakdown of mannose-containing oligosaccharides. nih.gov This results in the progressive accumulation of these partially metabolized glycoproteins within lysosomes. chemicalbook.comscirp.org

This accumulation causes the lysosomes to swell, leading to the most prominent and characteristic cytopathology: widespread cellular vacuolation. frontiersin.org These vacuoles are, in fact, distended lysosomes filled with undigested storage material. nih.gov This vacuolar degeneration is observed across a wide range of cell types and organ systems, indicating the systemic nature of the toxicity.

Recent studies have also identified other forms of cell death induced by Swainsonine. In rat primary renal tubular epithelial cells, Swainsonine has been shown to induce paraptosis, a form of programmed cell death characterized by vacuolation originating from the endoplasmic reticulum (ER), triggered by ER stress. frontiersin.org It can also induce apoptosis and autophagy in various cell types. frontiersin.org

The cellular pathologies are consistent across various animal models and naturally occurring cases of locoism. The following tables summarize the key research findings on the cellular and tissue-level damage observed in organisms affected by Swainsonine, the principal analogue of this compound.

Table 1: Affected Tissues and Cells and Observed Pathologies

| Affected Organ/System | Affected Cell Types | Observed Cellular Pathologies | Reference |

| Central Nervous System | Neurons (especially Purkinje cells), Ependymal cells | Diffuse cytoplasmic vacuolation, Neuronal swelling, Axonal swelling | nih.gov |

| Kidney | Renal Tubular Epithelial Cells | Vacuolar degeneration, Cytoplasmic vacuolation from ER swelling (paraptosis) | nih.govfrontiersin.org |

| Liver | Hepatocytes, Kupffer cells | Cellular infiltrates, Vacuolation | nih.gov |

| Pancreas | Epithelial cells | Vacuolation | nih.gov |

| Thyroid | Follicular cells | Vacuolation | nih.gov |

| Lymphoid System | Macrophage-phagocytic cells (in lymph nodes, spleen) | Vacuolation | nih.gov |

Table 2: Summary of Molecular and Cellular Effects

| Molecular/Cellular Effect | Description | Reference |

| Enzyme Inhibition | Potent inhibitor of lysosomal α-mannosidase and Golgi α-mannosidase II. | chemicalbook.comnih.gov |

| Metabolic Disruption | Accumulation of mannose-rich oligosaccharides and partially processed glycoproteins. | nih.govscirp.org |

| Organelle Pathology | Lysosomal swelling and dysfunction; Endoplasmic Reticulum (ER) stress. | nih.govfrontiersin.org |

| Cell Death Pathways | Induces lysosomal storage disease, apoptosis, autophagy, and paraptosis. | nih.govfrontiersin.org |

These findings underscore the profound impact of Swainsonine and its analogues at the cellular level. The inhibition of critical glycosidase enzymes initiates a chain of events that results in severe organ damage and systemic disease, primarily manifesting as a toxicant-induced α-mannosidosis.

Table of Mentioned Compounds

Advanced Research Directions and Methodological Considerations

Omics Approaches in Unraveling Complex Biological Interactions (e.g., Proteomics, Metabolomics)

The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful, systems-level approach to understanding the multifaceted biological consequences of inhibiting glycosylation with compounds like 6,7-dihydroxyswainsonine. These methodologies allow for a broad, unbiased survey of the molecular changes within a cell or organism, providing a comprehensive "snapshot" of the physiological state. wikipedia.org

Proteomics enables the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. In the context of this compound, a selective inhibitor of α-mannosidase, proteomics can identify which glycoproteins are most affected by the disruption of N-linked glycan processing. For instance, a nascent proteomic approach using another N-linked glycosylation inhibitor, NGI-1, revealed significant alterations in the expression of glycosylated lysosome-associated membrane protein-2 (LAMP2). frontiersin.org This type of analysis could be applied to this compound to uncover its specific impact on the glycoproteome. Furthermore, proteomic studies can reveal downstream effects on protein networks and signaling pathways that are indirectly modulated by changes in glycosylation.

Metabolomics , the comprehensive analysis of small molecule metabolites, provides a direct functional readout of the physiological state of a biological system. wikipedia.org By analyzing the metabolome of cells treated with this compound, researchers can identify shifts in metabolic pathways. This can include changes in the pools of nucleotide sugars, amino acids, and lipids that are interconnected with glycosylation pathways. nih.govnih.gov For example, inhibiting glycosylation can induce endoplasmic reticulum (ER) stress, which has profound effects on cellular metabolism. mdpi.com Metabolomic profiling can therefore provide crucial insights into the broader cellular response to this compound treatment beyond the immediate effects on glycan structures.

The integration of proteomics and metabolomics data, often referred to as multi-omics analysis, can provide a more holistic understanding of the complex biological interactions influenced by this compound. biorxiv.org This integrated approach can help to connect changes in glycoprotein (B1211001) expression and function with downstream metabolic reprogramming, ultimately elucidating the compound's mechanism of action at a systems level.

Advanced Imaging Techniques for Subcellular Localization and Molecular Interaction Studies

Advanced imaging techniques are indispensable for visualizing the subcellular localization of glycosylation inhibitors and their effects on molecular interactions within the cell. These methods provide spatial and temporal information that is complementary to the biochemical data obtained from omics studies.

Confocal laser scanning microscopy is a powerful tool for imaging the effects of glycosylation inhibitors on cellular structures and protein localization. For instance, it has been used to visualize changes in the distribution of viral glycoproteins in infected cells treated with glycosylation inhibitors. asm.org In the context of this compound, confocal microscopy could be employed to observe alterations in the localization of specific glycoproteins that are affected by the inhibition of α-mannosidase.

Fluorescently-labeled inhibitors can be used to directly visualize the subcellular distribution of the compound. While specific fluorescently labeled versions of this compound are not widely reported, the development of such probes would be a valuable research tool. These probes could help to determine if the inhibitor accumulates in specific organelles, such as the Golgi apparatus where α-mannosidase II resides. nih.gov

Bioluminescence imaging offers a non-invasive method for monitoring the activity of glycosylation pathways in living organisms. nih.gov Reporter systems, such as a luciferase enzyme modified with a glycosylation site, can be used to dynamically track the inhibition of N-linked glycosylation in real-time. nih.gov This approach could be adapted to study the in vivo efficacy and pharmacodynamics of this compound.

These advanced imaging techniques, when applied to the study of this compound, can provide critical insights into its mechanism of action at the subcellular level, revealing how it influences the localization and interaction of key glycoproteins involved in various cellular processes.

Computational Modeling and Chemoinformatics in Novel Inhibitor Discovery Research

Computational modeling and chemoinformatics are increasingly vital in the discovery and development of novel glycosylation inhibitors, including those related to this compound. These in silico approaches can accelerate the identification of new lead compounds and provide insights into their potential mechanisms of action, thereby reducing the time and cost of experimental screening. researchgate.netmdpi.com

Chemoinformatics involves the use of computational methods to analyze chemical data. mdpi.com This can include the creation of databases of known glycosylation inhibitors and the use of machine learning algorithms to predict the activity of new compounds. researchgate.net For example, chemoinformatics tools can be used to screen large virtual libraries of small molecules for their potential to bind to and inhibit α-mannosidase.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of glycosylation inhibitor discovery, docking can be used to model the interaction between a potential inhibitor and the active site of α-mannosidase. This can help to identify compounds with high binding affinity and specificity. Previous studies have utilized in silico docking to screen for potential inhibitors of various glycosylation-related proteins. researchgate.net

Molecular dynamics simulations can provide a more detailed understanding of the dynamic interactions between an inhibitor and its target enzyme. These simulations can reveal how the inhibitor affects the conformational changes of the enzyme and can help to explain the basis of its inhibitory activity. mdpi.com

The integration of these computational methods can create a powerful pipeline for the discovery of novel α-mannosidase inhibitors with improved potency and selectivity compared to existing compounds like this compound.

Establishment and Characterization of In Vitro Cellular Model Systems for Mechanistic Studies

The establishment and characterization of well-defined in vitro cellular model systems are crucial for conducting detailed mechanistic studies of glycosylation inhibitors like this compound. These models provide a controlled environment to investigate the cellular and molecular effects of these compounds.

Glycoengineered cell lines are powerful tools for studying the function of specific glycans and the enzymes involved in their biosynthesis. researchgate.net Using gene-editing technologies, it is possible to create cell lines that are deficient in specific glycosyltransferases or glycosidases. researchgate.net These cell lines can be used to dissect the specific pathways affected by this compound and to identify the downstream consequences of inhibiting α-mannosidase.

Cancer cell lines are frequently used to study the effects of glycosylation inhibitors due to the well-established role of aberrant glycosylation in cancer progression. mdpi.com Different cancer cell lines can exhibit varying sensitivities to glycosylation inhibitors, providing a platform to investigate the factors that determine cellular response. bibliotekanauki.pl For example, the effects of swainsonine (B1682842), a related α-mannosidase inhibitor, have been studied in various cancer cell lines to understand its anti-metastatic properties.

Primary cell cultures can provide a more physiologically relevant model system compared to immortalized cell lines. For instance, studies on primary B-cells have been used to investigate the effects of mannosidase inhibitors on B-cell receptor signaling. acs.org The use of primary cells can help to validate findings from studies using cell lines and to better predict the in vivo effects of this compound.

The characterization of these in vitro models should include a thorough analysis of their glycosylation profiles at baseline and after treatment with the inhibitor. This can be achieved using techniques such as lectin blotting and mass spectrometry-based glycomics.

Exploration of Epigenetic and Transcriptional Regulatory Mechanisms Influenced by Glycosylation Inhibitors

Emerging evidence suggests a complex interplay between glycosylation and epigenetic and transcriptional regulation. The inhibition of glycosylation can lead to changes in gene expression, and conversely, epigenetic modifications can influence the expression of glycosyltransferases.

O-GlcNAcylation , the attachment of a single N-acetylglucosamine to serine or threonine residues of nuclear and cytoplasmic proteins, is a key regulatory post-translational modification that can influence the activity of transcription factors. acs.org For example, the O-GlcNAcylation of the transcription factor Sp1 has been shown to regulate its ability to activate gene transcription. nih.gov While this compound primarily affects N-linked glycosylation, it is important to consider the potential for crosstalk between different glycosylation pathways.

Histone modifications are another important epigenetic mechanism that can be influenced by cellular metabolism, which is in turn affected by glycosylation. cancerquest.org Changes in the levels of key metabolites, such as acetyl-CoA, can impact histone acetylation and thereby alter gene expression. cancerquest.org The metabolic shifts induced by glycosylation inhibitors could therefore have downstream effects on the epigenetic landscape of the cell.

Transcriptional regulation of glycosyltransferases can be influenced by various signaling pathways and environmental cues. mdpi.com For example, pro-inflammatory cytokines can regulate the expression of certain glycosyltransferases at the transcriptional level. mdpi.com Investigating how this compound treatment might alter the expression of genes involved in glycosylation and other cellular processes can provide a more complete picture of its biological effects.

Future research in this area could involve the use of techniques such as chromatin immunoprecipitation sequencing (ChIP-seq) to identify changes in histone modifications and transcription factor binding in response to this compound treatment, and RNA sequencing (RNA-seq) to analyze global changes in gene expression.

Q & A

Q. What are the primary biochemical targets of 6,7-Dihydroxyswainsonine, and what methodologies are used to determine its inhibitory activity?

this compound is a potent α-mannosidase inhibitor, targeting enzymes involved in glycoprotein processing. Key methodologies include:

- Enzyme Inhibition Assays : Measure inhibition kinetics (e.g., IC₅₀ values) using fluorogenic substrates like 4-methylumbelliferyl-α-D-mannopyranoside. Activity is quantified via fluorescence spectroscopy .

- Structural Analysis : X-ray crystallography or NMR (e.g., 2D COSY, NOESY, HMBC) to resolve binding interactions between the inhibitor and enzyme active sites .

- Comparative Studies : Test selectivity against related glycosidases (e.g., α-fucosidase, β-glucosidase) to confirm specificity .

Q. How is this compound synthesized, and what key reaction steps influence its regioselectivity?

Synthesis typically involves regioselective cycloaddition reactions. Critical steps include:

- Indolyne Precursor Preparation : Generate 6,7-indolyne via metal-halogen exchange from o-dihalides, followed by fluoride-induced elimination .

- Diels-Alder Reactions : Use 2-substituted furans as dienophiles. Regioselectivity is influenced by steric and electronic factors; electron-donating groups (e.g., tert-butyl) favor trans-adducts (15:1 selectivity), while electron-withdrawing groups reduce selectivity .

- Purification : Chromatographic separation (e.g., HPLC) to isolate enantiomers, validated by chiral shift reagents or circular dichroism .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity data when synthesizing this compound derivatives?

Contradictions often arise from competing steric and electronic effects. Strategies include:

- Computational Modeling : Use M06-2X/6-311+G(2df,p) density functional theory (DFT) to calculate transition-state energies and predict regioselectivity trends .

- Isotopic Labeling : Track reaction pathways via ¹³C or ²H labeling to distinguish kinetic vs. thermodynamic control.

- Systematic Substitution : Test a series of dienophiles with varying substituents to map electronic effects (Hammett plots) and steric bulk .

Q. What experimental designs are optimal for studying the enzyme inhibition kinetics of this compound?

- Time-Dependent Inactivation Assays : Pre-incubate the enzyme with inhibitor to measure irreversible binding (Ki, kinact) using progress curve analysis .

- High-Throughput Screening (HTS) : Use microplate readers with fluorogenic substrates to assess inhibition across multiple concentrations and pH conditions .

- Competitive Binding Studies : Co-crystallize the inhibitor-enzyme complex to resolve binding modes and identify key residues (e.g., catalytic aspartates) .

Q. How do computational models contribute to understanding the reactivity of this compound in complex biological systems?

- Molecular Dynamics (MD) Simulations : Simulate inhibitor-enzyme interactions over nanosecond timescales to study conformational flexibility and binding stability .

- Docking Studies : Predict binding affinities using AutoDock Vina or Schrödinger Suite, validated by mutagenesis (e.g., alanine scanning) .

- QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with inhibitory activity to design analogs with enhanced potency .

Methodological Considerations

- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions align with academic and practical goals .

- Data Validation : Use SYSTAT® or similar software for statistical rigor, ensuring reproducibility through triplicate experiments and outlier analysis .

- Peer Review : Address potential biases by pre-registering study designs (e.g., on Open Science Framework) and disclosing raw data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.